3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one is a complex organic compound with the Chemical Abstracts Service (CAS) number 1232807-99-6. This compound is characterized by its unique molecular structure, which includes a benzotriazinone core, a piperazine moiety, and a methylsulfonyl group. It has garnered interest in various scientific fields, particularly medicinal chemistry and materials science.
The synthesis of 3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:
The reaction conditions are crucial for optimizing yield and purity. Temperature control and reaction time are monitored closely to ensure complete conversion of starting materials into the desired product. Purification techniques such as recrystallization and chromatography are employed to isolate the final compound in high purity .
The molecular structure of 3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one features several key components:
This compound can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action involves interactions with biological targets such as enzymes and receptors. The binding of 3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one to these targets modulates their activity, potentially leading to therapeutic effects. This modulation may include inhibition of enzyme activity or alteration of receptor signaling pathways .
While specific physical properties such as density or boiling point are not readily available for this compound, its stability under standard laboratory conditions has been noted.
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C16H21N5O4S |
| Molecular Weight | 379.4 g/mol |
| IUPAC Name | 3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4-one |
| InChI | InChI=1S/C16H21N5O4S/c1... |
| InChI Key | PKEUJVAAQNRXKA-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)N1CCN(CC1)C(=O)CCCN2C(=O)C3=CC=CC=C3N=N2 |
These properties indicate that the compound possesses a complex structure that may contribute to its biological activity .
The potential applications of 3-{4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one include:
CAS No.: 34730-78-4
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2
CAS No.: 53696-69-8